N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with pyridine-4-carbohydrazide in the presence of ethanol as a solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It has potential as an antiproliferative agent against cancer cell lines due to its ability to inhibit cell growth.
Coordination Chemistry: The compound can form stable complexes with transition metals, which are useful in catalysis and material science.
Antioxidant Activity: It exhibits radical scavenging activity, making it a candidate for antioxidant research.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways essential for cancer cell proliferation. The Schiff base moiety allows it to chelate metal ions, which can disrupt redox processes within cells .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural feature may enhance its ability to form stable metal complexes and exhibit significant biological activity .
Properties
Molecular Formula |
C16H17N3O4 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-9-15(23-3)14(22-2)8-12(13)10-18-19-16(20)11-4-6-17-7-5-11/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChI Key |
MLOVIQMAUFDVGH-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)OC)OC |
Origin of Product |
United States |
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